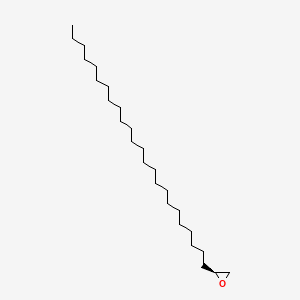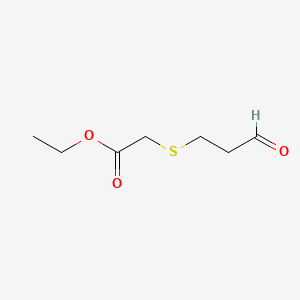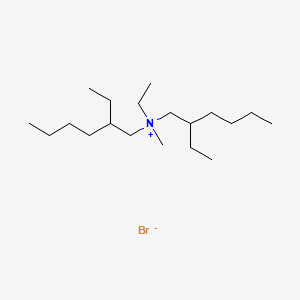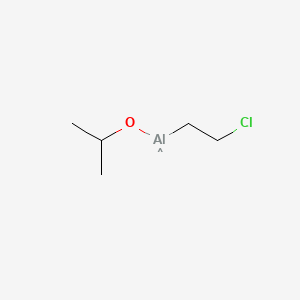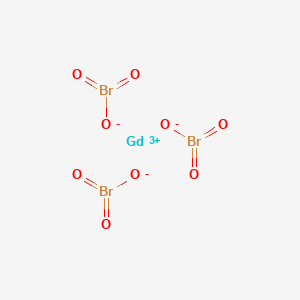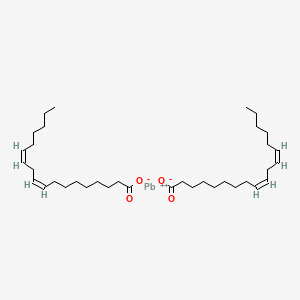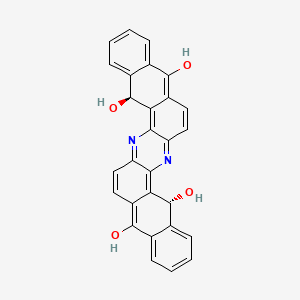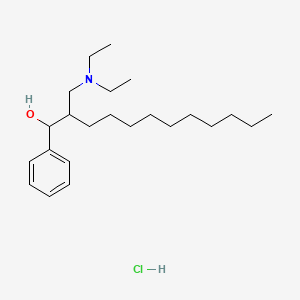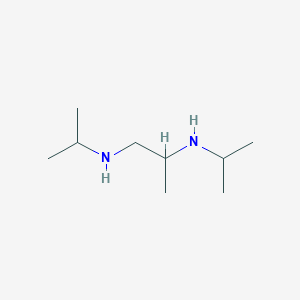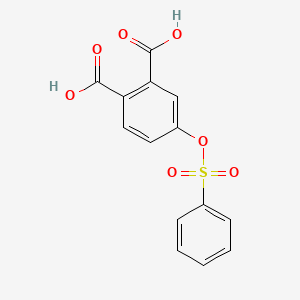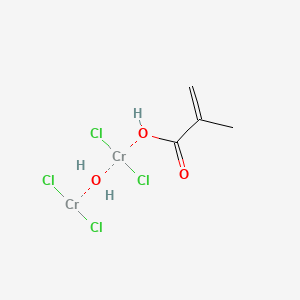
Tetrachloro-mu-methacrylato-mu-oxodichromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloro-mu-methacrylato-mu-oxodichromium is a heterocyclic organic compound with the molecular formula C₄H₅Cl₄Cr₂O₃ and a molecular weight of 349.908720 g/mol . It is known for its unique structure, which includes chromium atoms coordinated with chlorine and methacrylate ligands. This compound is primarily used in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrachloro-mu-methacrylato-mu-oxodichromium typically involves the reaction of chromium chloride with methacrylic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity .
Industrial Production Methods
While this compound is mainly produced for research purposes, industrial-scale production would involve similar synthetic routes with additional steps for purification and quality control. The use of advanced techniques like chromatography and spectroscopy ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Tetrachloro-mu-methacrylato-mu-oxodichromium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: Chlorine atoms in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) species. Substitution reactions can result in a variety of chromium complexes with different ligands .
Scientific Research Applications
Tetrachloro-mu-methacrylato-mu-oxodichromium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other chromium complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the development of new materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of tetrachloro-mu-methacrylato-mu-oxodichromium involves its interaction with molecular targets, primarily through coordination with metal centers. The compound can form complexes with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Tetrachloro-mu-acetato-mu-oxodichromium: Similar in structure but with acetate ligands instead of methacrylate.
Tetrachloro-mu-propionato-mu-oxodichromium: Contains propionate ligands.
Tetrachloro-mu-butyrato-mu-oxodichromium: Features butyrate ligands.
Uniqueness
Tetrachloro-mu-methacrylato-mu-oxodichromium is unique due to its methacrylate ligands, which impart distinct chemical and physical properties. These properties make it particularly useful in specific research applications, such as the development of new materials and catalysts .
Properties
CAS No. |
34430-82-5 |
|---|---|
Molecular Formula |
C4H8Cl4Cr2O3 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
dichlorochromium;2-methylprop-2-enoic acid;hydrate |
InChI |
InChI=1S/C4H6O2.4ClH.2Cr.H2O/c1-3(2)4(5)6;;;;;;;/h1H2,2H3,(H,5,6);4*1H;;;1H2/q;;;;;2*+2;/p-4 |
InChI Key |
KRWPZYBVSIYVFN-UHFFFAOYSA-J |
Canonical SMILES |
CC(=C)C(=O)O.O.Cl[Cr]Cl.Cl[Cr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


